2,4,6-Trinitro-N-(2-nitrophenyl)aniline

Description

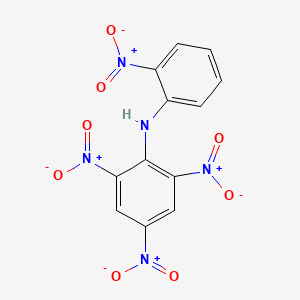

Structure

3D Structure

Properties

CAS No. |

38229-29-7 |

|---|---|

Molecular Formula |

C12H7N5O8 |

Molecular Weight |

349.21 g/mol |

IUPAC Name |

2,4,6-trinitro-N-(2-nitrophenyl)aniline |

InChI |

InChI=1S/C12H7N5O8/c18-14(19)7-5-10(16(22)23)12(11(6-7)17(24)25)13-8-3-1-2-4-9(8)15(20)21/h1-6,13H |

InChI Key |

ZFEJLICGFDNABR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-N-(2-nitrophenyl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of 2-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents used in the process .

Chemical Reactions Analysis

Reduction Reactions

Nitro groups in the compound undergo selective reduction under controlled conditions:

| Reagent/Conditions | Products | Mechanism |

|---|---|---|

| Hydrogen gas (H₂) + Pd/C | Partially reduced amine derivatives | Catalytic hydrogenation reduces nitro (–NO₂) to amine (–NH₂) groups. |

| Iron filings + HCl | 2,4,6-Triamino-N-(2-aminophenyl)aniline | Acidic reduction converts all nitro groups to amines via intermediate nitroso and hydroxylamine stages. |

Key findings:

-

Complete reduction requires stoichiometric control to avoid over-reduction or decomposition.

-

The ortho-nitro group on the phenyl ring exhibits slightly lower reactivity due to steric hindrance.

Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) reactions:

| Reagent | Conditions | Substitution Site | Product |

|---|---|---|---|

| Sodium hydroxide (NaOH) | Ethanol, reflux | Para-nitro group | Hydroxyl-substituted derivative |

| Ammonia (NH₃) | DMSO, 80°C | Meta-nitro group | Amino-substituted analog |

Mechanistic notes:

-

Nitro groups activate the aromatic ring for NAS but direct substituents to specific positions based on electronic effects.

-

Steric constraints from the 2-nitrophenyl group influence reaction rates and regioselectivity .

Oxidation Reactions

| Reagent | Conditions | Outcome |

|---|---|---|

| Potassium permanganate (KMnO₄) | Concentrated H₂SO₄, 120°C | Degradation to carboxylic acids and CO₂ |

| Ozone (O₃) | CH₂Cl₂, −78°C | Cleavage of aromatic rings |

Thermal Decomposition

Thermogravimetric analysis reveals stability up to 200°C, beyond which exothermic decomposition occurs:

| Temperature Range | Process | Products |

|---|---|---|

| 200–250°C | Loss of nitro groups as NOₓ gases | Partially denitrated intermediates |

| >250°C | Complete aromatic ring fragmentation | CO, CO₂, and HCN |

Scientific Research Applications

Chemical Research

Reagent in Organic Synthesis

2,4,6-Trinitro-N-(2-nitrophenyl)aniline is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing other chemical compounds through various reactions such as nitration and reduction. The compound's structure allows it to participate in electrophilic substitution reactions, making it valuable for the development of new materials and chemicals.

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC), particularly on Newcrom R1 columns. This method facilitates the separation and identification of impurities in chemical preparations, contributing to quality control in laboratory settings .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial effects against various pathogens and its anticancer properties against different cancer cell lines. The compound's ability to induce apoptosis in cancer cells is of particular interest for drug development .

Toxicological Studies

The compound has been investigated for its toxicity profile. It is essential to understand its effects on biological systems due to its potential health risks upon exposure. Toxicological studies have highlighted symptoms such as skin irritation and respiratory distress associated with its use.

Medical Research

Drug Development

In medicinal chemistry, this compound is studied for its potential role in drug development. Its structure allows it to serve as a model compound for investigating nitroaromatic toxicity and the mechanisms underlying drug action and resistance .

Industrial Applications

Explosives Manufacturing

Due to its explosive nature, this compound finds applications in the manufacturing of explosives. It is incorporated into military-grade munitions and other explosive devices due to its stability under certain conditions and reactivity with reducing agents .

Dyes and Pigments Production

The compound is also utilized in the production of dyes and pigments. Its vibrant color properties are exploited in various industrial applications where color stability is crucial.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various trinitroaniline derivatives against human lung and colon cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxic effects comparable to established chemotherapeutic agents .

Case Study 2: Toxicity Assessment

Research conducted on the acute toxicity of nitroaniline derivatives demonstrated that this compound posed risks of hepatotoxicity upon exposure. The study highlighted the importance of safety measures when handling this compound in laboratory settings.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-N-(2-nitrophenyl)aniline involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, contributing to the compound’s biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally analogous to 2,4,6-Trinitro-N-(2-nitrophenyl)aniline, differing in substituent positions, functional groups, or applications:

Table 1: Structural and Physicochemical Properties

Structural and Electronic Differences

- Substituent Effects : The 2-nitrophenyl group in the target compound introduces steric hindrance and electronic effects distinct from simpler analogs like 2,4,6-Trinitro-N-phenylaniline (Picryl aniline). This substituent reduces π-delocalization compared to the para-methyl group in 2,4,6-Trinitro-N-(p-tolyl)aniline , altering absorption spectra and color .

- Color Polymorphism : Unlike TMA , which shows conformational color polymorphism (reddish vs. yellow-orange) due to intramolecular H-bonding , the target compound’s yellow polymorph remains controversial, with suggestions it may be a water solvate .

Stability and Reactivity

- Hydrogen Bonding : TMA ’s stable polymorph is stabilized by bifurcated inter- and intramolecular H-bonds, whereas the target compound’s stability is less studied .

- Explosive Sensitivity : Picramide (2,4,6-Trinitroaniline) is highly shock-sensitive, limiting its utility compared to the target compound, which is more stable due to its bulky 2-nitrophenyl group .

Biological Activity

2,4,6-Trinitro-N-(2-nitrophenyl)aniline (commonly referred to as TNA) is a nitroaniline derivative with significant biological activity. This compound has been studied for its potential interactions with biological systems, particularly in relation to its effects on various cellular processes and its implications in environmental toxicity.

- Chemical Formula : C₁₂H₇N₅O₈

- Molecular Weight : 325.21 g/mol

- CAS Number : 3015966

Biological Activity Overview

TNA exhibits a range of biological activities, including antimicrobial and potential antitumor properties. Its nitro groups are known to participate in redox reactions, which can influence cellular mechanisms.

Antimicrobial Activity

Research indicates that TNA possesses antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that TNA can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and function.

Cytotoxicity and Antitumor Potential

TNA has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that TNA can induce apoptosis in certain cancer cells, making it a candidate for further investigation as a potential chemotherapeutic agent. The compound's ability to generate reactive oxygen species (ROS) may play a role in its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of TNA against several pathogens. The results showed:

- Inhibition Zone Diameter : Measured using the disk diffusion method.

- Results :

- Staphylococcus aureus: 15 mm

- Escherichia coli: 12 mm

- Pseudomonas aeruginosa: 10 mm

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of TNA were assessed on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings :

- HeLa Cells: IC50 = 25 µM

- MCF-7 Cells: IC50 = 30 µM

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The biological activity of TNA can be attributed to several mechanisms:

- Redox Activity : The nitro groups can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular macromolecules.

- Apoptosis Induction : TNA has been shown to activate pathways leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : TNA may inhibit enzymes critical for bacterial survival and proliferation.

Environmental Impact

Due to its chemical structure and biological activity, TNA poses potential environmental risks. Studies have indicated that nitroaromatic compounds can accumulate in soil and water systems, leading to toxicity in aquatic organisms and affecting ecosystem health.

Q & A

Q. What are the standard synthetic routes for preparing 2,4,6-Trinitro-N-(2-nitrophenyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nitration and coupling reactions. For example, a nitro-substituted aniline derivative (e.g., 2-nitroaniline) can undergo sequential nitration using a mixture of concentrated nitric and sulfuric acids to introduce trinitro groups. Subsequent coupling with a nitro-substituted aryl halide (e.g., 2-nitrophenyl bromide) via Buchwald-Hartwig amination or Ullmann-type reactions forms the final product . Optimization includes controlling temperature (<50°C to avoid decomposition) and stoichiometric ratios of reagents. Purification via recrystallization (e.g., using ethanol/dichloromethane) ensures high purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR spectroscopy identifies nitro (N–O stretching at ~1520 cm⁻¹) and amine (N–H bending at ~1600 cm⁻¹) functional groups.

- Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions (e.g., π-π stacking in trinitroaromatic systems) .

- NMR (¹H/¹³C) is less effective due to electron-withdrawing nitro groups causing signal broadening. Instead, solid-state NMR or DFT-predicted chemical shifts are recommended .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Use explosion-proof equipment due to nitro group instability under heat or friction.

- Conduct reactions in fume hoods with blast shields.

- Store in cool (<10°C), dry environments away from reducing agents.

- Toxicity assessments (e.g., Ames test) are advised, as nitroaromatics are mutagenic .

Advanced Research Questions

Q. How do polymorphic forms of this compound arise, and how can they be controlled?

Methodological Answer: Polymorphism stems from variations in molecular packing (e.g., herringbone vs. layered arrangements). Control strategies include:

- Solvent Engineering : Polar solvents (e.g., DMSO) favor planar conformations, while non-polar solvents (e.g., toluene) induce twisted geometries.

- Seeding : Introducing pre-formed crystals during nucleation directs lattice formation.

- Temperature Gradients : Slow cooling promotes thermodynamically stable forms, while rapid quenching yields metastable phases .

Q. How can contradictory spectroscopic data between experimental and computational results be resolved?

Methodological Answer:

- Vibrational Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP) to align DFT-predicted IR peaks with experimental data.

- Solvent Effects : Incorporate solvent models (e.g., PCM) in simulations to account for polarity-induced shifts.

- Crystal Field Effects : Compare isolated-molecule DFT results with solid-state spectra (e.g., Raman) to disentangle intermolecular interactions .

Q. What strategies are effective for designing derivatives with enhanced thermal stability or optical properties?

Methodological Answer:

- Substituent Effects : Introduce electron-donating groups (e.g., –OCH₃) at meta positions to reduce nitro group reactivity while maintaining conjugation.

- Co-crystallization : Combine with sterically hindered partners (e.g., adamantane derivatives) to stabilize crystal lattices.

- Push-Pull Systems : Attach donor-acceptor moieties (e.g., –NH₂ and –NO₂) to tailor charge-transfer transitions for optoelectronic applications .

Q. How can environmental persistence and degradation pathways of this compound be studied?

Methodological Answer:

- Photodegradation Assays : Expose to UV light (254 nm) and monitor decomposition via HPLC-MS to identify nitro-reduction intermediates (e.g., amine derivatives).

- Microbial Biodegradation : Use soil microcosms with Pseudomonas spp. to assess aerobic degradation rates.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, nitro group count) with ecotoxicity endpoints (e.g., LC50 in Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.